molecular formula C14H13FO B6371118 5-(3-Fluoro-4-methylphenyl)-2-methylphenol CAS No. 1261894-34-1

5-(3-Fluoro-4-methylphenyl)-2-methylphenol

Cat. No.: B6371118
CAS No.: 1261894-34-1
M. Wt: 216.25 g/mol
InChI Key: IHSYKHOSFXXJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluoro-4-methylphenyl)-2-methylphenol: is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluoro-4-methylphenyl)-2-methylphenol typically involves the reaction of 3-fluoro-4-methylphenylboronic acid with 2-methylphenol under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the phenolic group to a hydroxyl group.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: In biological research, 5-(3-Fluoro-4-methylphenyl)-2-methylphenol is used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated nature makes it a valuable tool in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its fluorinated phenyl ring can improve the pharmacokinetic properties of drug candidates, making them more effective and longer-lasting.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methylphenyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased potency and selectivity. The compound can modulate various biochemical pathways, depending on its specific application, by either inhibiting or activating target proteins.

Comparison with Similar Compounds

Uniqueness: 5-(3-Fluoro-4-methylphenyl)-2-methylphenol is unique due to the specific positioning of the fluorine and methyl groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.

Properties

IUPAC Name

5-(3-fluoro-4-methylphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-9-3-5-11(7-13(9)15)12-6-4-10(2)14(16)8-12/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSYKHOSFXXJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683746
Record name 3'-Fluoro-4,4'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-34-1
Record name [1,1′-Biphenyl]-3-ol, 3′-fluoro-4,4′-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261894-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-4,4'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.